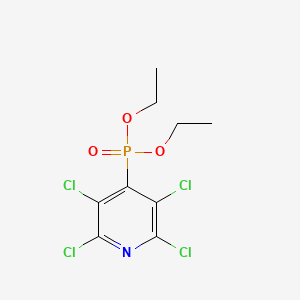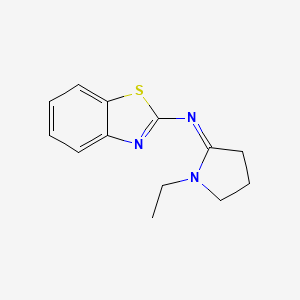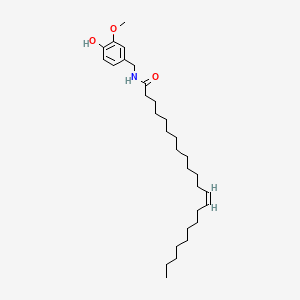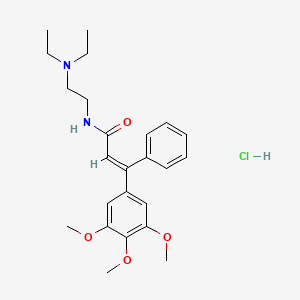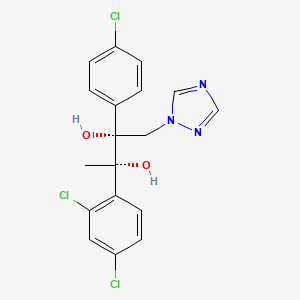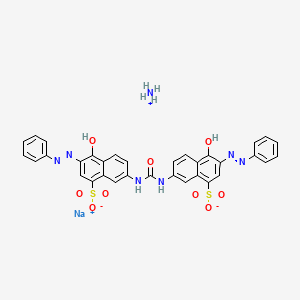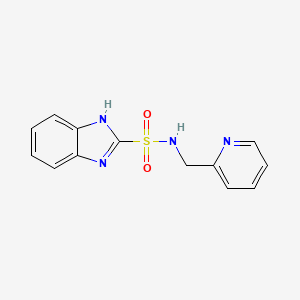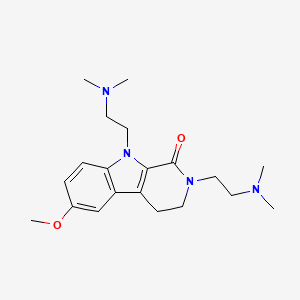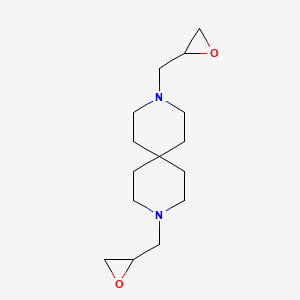
3,9-Bis(2,3-epoxypropyl)-3,9-diazaspiro(5.5)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB 1762 is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB 1762 typically involves a multi-step process that includes the formation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Common synthetic routes include:
Initial Formation of Intermediates: This step involves the preparation of precursor molecules through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates undergo cyclization reactions under controlled conditions, often involving catalysts or specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of CB 1762 is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, with careful monitoring of reaction parameters.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be employed, allowing for a constant supply of reactants and continuous removal of products.
Chemical Reactions Analysis
Types of Reactions
CB 1762 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, CB 1762 can be converted into its oxidized form, often resulting in the formation of new functional groups.
Reduction: Reducing agents can convert CB 1762 into its reduced form, altering its chemical properties and reactivity.
Substitution: CB 1762 can participate in substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon, platinum, and nickel are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
CB 1762 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: CB 1762 is employed in studies of enzyme inhibition and protein interactions, providing insights into biological processes.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: CB 1762 is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of CB 1762 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain pathways, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
CB 1762 can be compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as CB 1761 and CB 1763 share structural similarities with CB 1762 but differ in their specific functional groups or molecular configurations.
Uniqueness: CB 1762’s unique chemical structure allows it to interact with specific molecular targets more effectively than its analogs, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
94372-84-6 |
|---|---|
Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3,9-bis(oxiran-2-ylmethyl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H26N2O2/c1-5-16(9-13-11-18-13)6-2-15(1)3-7-17(8-4-15)10-14-12-19-14/h13-14H,1-12H2 |
InChI Key |
XMMCHPFPYLQNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(CC2)CC3CO3)CC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
